molecular formula C12H16ClNO B13340993 (4-(2-chlorophenyl)tetrahydro-2H-pyran-4-yl)methanamine

(4-(2-chlorophenyl)tetrahydro-2H-pyran-4-yl)methanamine

Cat. No.: B13340993
M. Wt: 225.71 g/mol
InChI Key: LSNGXCZGRKUJGB-UHFFFAOYSA-N
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Description

(4-(2-chlorophenyl)tetrahydro-2H-pyran-4-yl)methanamine is a chemical compound that belongs to the class of organic compounds known as phenylpyrans. These compounds are characterized by a pyran ring, which is a six-membered ring containing one oxygen atom, fused to a phenyl group. The presence of a chlorine atom on the phenyl ring and a methanamine group attached to the tetrahydropyran ring makes this compound unique and potentially useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(2-chlorophenyl)tetrahydro-2H-pyran-4-yl)methanamine typically involves the following steps:

    Formation of the Tetrahydropyran Ring: This can be achieved through the acid-catalyzed cyclization of a suitable precursor, such as a 1,5-diol.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts alkylation reaction, where the tetrahydropyran ring is alkylated with a chlorobenzene derivative in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(4-(2-chlorophenyl)tetrahydro-2H-pyran-4-yl)methanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

(4-(2-chlorophenyl)tetrahydro-2H-pyran-4-yl)methanamine has a wide range of scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound may be used in studies related to enzyme inhibition, receptor binding, and other biochemical processes.

    Industry: Used in the production of specialty chemicals, polymers, and other materials.

Mechanism of Action

The mechanism of action of (4-(2-chlorophenyl)tetrahydro-2H-pyran-4-yl)methanamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels. The presence of the chlorophenyl group and the methanamine moiety can influence its binding affinity and specificity for these targets, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    (4-(4-chlorophenyl)tetrahydro-2H-pyran-4-yl)methanamine: Similar structure but with the chlorine atom in a different position on the phenyl ring.

    (4-(2-bromophenyl)tetrahydro-2H-pyran-4-yl)methanamine: Similar structure but with a bromine atom instead of chlorine.

    (4-(2-fluorophenyl)tetrahydro-2H-pyran-4-yl)methanamine: Similar structure but with a fluorine atom instead of chlorine.

Uniqueness

The unique positioning of the chlorine atom on the phenyl ring and the presence of the methanamine group in (4-(2-chlorophenyl)tetrahydro-2H-pyran-4-yl)methanamine can result in distinct chemical and biological properties compared to its analogs. These differences can influence its reactivity, binding affinity, and overall effectiveness in various applications.

Properties

Molecular Formula

C12H16ClNO

Molecular Weight

225.71 g/mol

IUPAC Name

[4-(2-chlorophenyl)oxan-4-yl]methanamine

InChI

InChI=1S/C12H16ClNO/c13-11-4-2-1-3-10(11)12(9-14)5-7-15-8-6-12/h1-4H,5-9,14H2

InChI Key

LSNGXCZGRKUJGB-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1(CN)C2=CC=CC=C2Cl

Origin of Product

United States

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